molecular formula C20H13ClO3 B5684336 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No. B5684336
M. Wt: 336.8 g/mol
InChI Key: FITYQFLNJYYSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as flavone and is widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its effects through various pathways such as the inhibition of inflammatory mediators, the modulation of oxidative stress, and the regulation of cell signaling pathways. It has also been shown to interact with various receptors such as the cannabinoid receptors, which are involved in the regulation of pain, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It also has antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one in lab experiments include its wide range of biological effects and its relatively low toxicity. However, its limitations include its poor solubility in water, which may limit its use in certain experiments, and its potential for non-specific binding to proteins, which may affect its specificity.

Future Directions

There are several future directions for the research on 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one. One direction is to further elucidate its mechanism of action and its interactions with various receptors and signaling pathways. Another direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Furthermore, its potential as a drug delivery system for other therapeutic agents could also be explored.

Synthesis Methods

The synthesis of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 2-chlorobenzyl chloride with 6-hydroxyflavone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified using chromatography techniques to obtain 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one in its pure form.

Scientific Research Applications

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one has been widely used in scientific research due to its various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. It has also been shown to have neuroprotective effects and to improve cognitive function. Furthermore, it has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYQFLNJYYSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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